![molecular formula C22H25N3O B3012545 4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one CAS No. 841209-29-8](/img/structure/B3012545.png)

4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

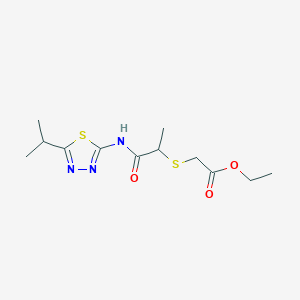

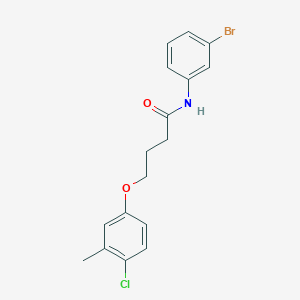

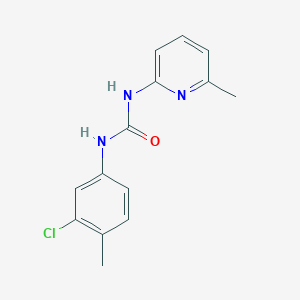

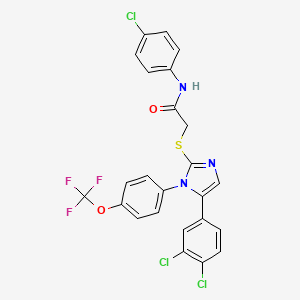

Synthesis Analysis

The synthesis of heterocyclic compounds is a significant area of research due to their potential applications in various fields such as pharmaceuticals and dyes. In the study presented in paper , an efficient synthesis method was developed for 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one (I) through the reaction of 2-aminobenzimidazole with ethyl cyanoacetate, yielding excellent results. This compound served as a precursor for a series of novel phenylazopyrimidone dyes, which were synthesized by linking various aniline derivatives to the core structure. The synthesis process was characterized using UV–vis, FT-IR, and 1H NMR spectroscopic techniques, along with elemental analysis.

Molecular Structure Analysis

In paper , the molecular structure of a novel heterocyclic compound, 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, was thoroughly investigated. The compound was characterized by FT-IR, NMR, Mass spectroscopy, and single-crystal X-ray diffraction methods. It crystallizes in the monoclinic space group P2(1)/n, with specific lattice parameters provided. The molecular geometry was optimized using density functional theory (DFT/B3LYP) with the 6-31+G(d, p) basis set, and the experimental data were found to be in excellent agreement with the calculated data.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were analyzed using various spectroscopic and crystallographic techniques. The studies provided insights into the absorption abilities of the phenylazopyrimidone dyes under different pH and solvent conditions . Additionally, the theoretical calculations in paper explored the molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and non-linear optical (NLO) properties of the synthesized compound, contributing to a deeper understanding of its physical and chemical characteristics.

Scientific Research Applications

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination Polymers with Cadmium(II) : A study by Li et al. (2012) explored the creation of novel 2D cadmium(II) coordination polymers. These polymers were synthesized using bis(imidazolyl) and zwitterionic dicarboxylate ligands, highlighting the role of imidazole derivatives in constructing complex structures with potential applications in catalysis, gas storage, and separation technologies (Li, Guo, Weng, & Lin, 2012).

Synthesis of Heterocyclic Compounds

Imidazo[1,2-a]pyridines Synthesis : Adib et al. (2011) described a one-pot synthesis method for imidazo[1,2-a]pyridines, demonstrating the utility of imidazole derivatives in synthesizing complex heterocyclic structures. This method emphasizes the versatility of such compounds in organic synthesis, offering efficient pathways to create molecules with potential pharmaceutical applications (Adib, Sheikhi, & Rezaei, 2011).

properties

IUPAC Name |

4-(1-butylbenzimidazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O/c1-3-4-12-24-20-11-6-5-10-19(20)23-22(24)17-14-21(26)25(15-17)18-9-7-8-16(2)13-18/h5-11,13,17H,3-4,12,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENBGTCHFQSZMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC(=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Difluoro-N-pyridin-3-yl-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B3012462.png)

![5-[(3-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B3012463.png)

![2,5-dichloro-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide](/img/structure/B3012474.png)

![6-(Trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}nicotinonitrile](/img/structure/B3012477.png)

![Tert-butyl (1S,5R)-6-[(5-chloropyrazine-2-carbonyl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3012479.png)